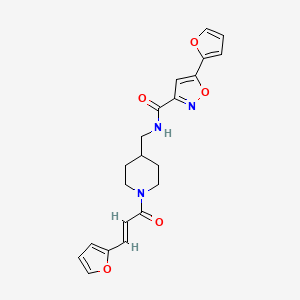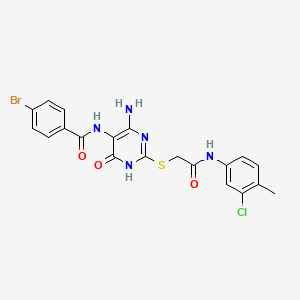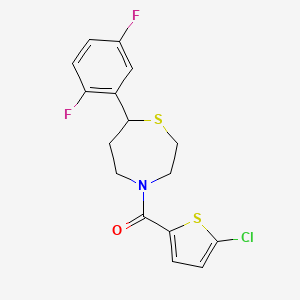![molecular formula C16H14ClN3O B2488379 2-{[(2-clorobencil)amino]metil}-4(3H)-quinazolinona CAS No. 866010-74-4](/img/structure/B2488379.png)
2-{[(2-clorobencil)amino]metil}-4(3H)-quinazolinona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2-chlorobenzyl)amino]methyl}-4(3H)-quinazolinone is a chemical compound with the molecular formula C16H14ClN3O It is a derivative of quinazolinone, a class of compounds known for their diverse biological activities
Aplicaciones Científicas De Investigación
2-{[(2-chlorobenzyl)amino]methyl}-4(3H)-quinazolinone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to quinazolinone, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar to other indole derivatives, it may interact with its targets through a variety of mechanisms, such as inhibiting enzyme activity, blocking receptor sites, or disrupting biochemical pathways .
Biochemical Pathways
Indole derivatives, which share structural similarities with quinazolinones, have been found to impact a wide range of biochemical pathways related to their biological activities .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have a range of effects at the molecular and cellular levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chlorobenzyl)amino]methyl}-4(3H)-quinazolinone typically involves the reaction of 2-chlorobenzylamine with 4(3H)-quinazolinone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol and methanol, while catalysts such as palladium on carbon (Pd/C) are often employed to enhance the reaction efficiency .
Industrial Production Methods
In an industrial setting, the production of 2-{[(2-chlorobenzyl)amino]methyl}-4(3H)-quinazolinone may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-{[(2-chlorobenzyl)amino]methyl}-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted quinazolinone compounds .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(2-fluorobenzyl)amino]methyl}-4(3H)-quinazolinone
- 2-{[(2-bromobenzyl)amino]methyl}-4(3H)-quinazolinone
- 2-{[(2-methylbenzyl)amino]methyl}-4(3H)-quinazolinone
Uniqueness
2-{[(2-chlorobenzyl)amino]methyl}-4(3H)-quinazolinone is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, leading to improved biological activity compared to similar compounds .
Propiedades
IUPAC Name |
2-[[(2-chlorophenyl)methylamino]methyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-13-7-3-1-5-11(13)9-18-10-15-19-14-8-4-2-6-12(14)16(21)20-15/h1-8,18H,9-10H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEHUCYZTRUNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=NC3=CC=CC=C3C(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
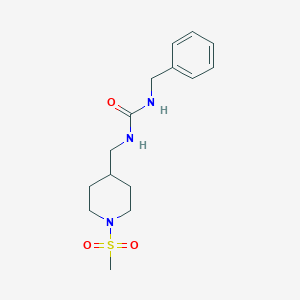
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2488298.png)
![1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B2488299.png)
![2-[(3-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488303.png)

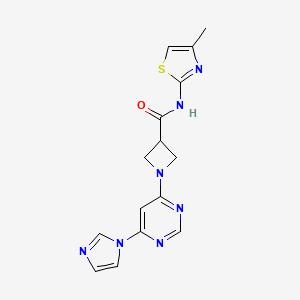
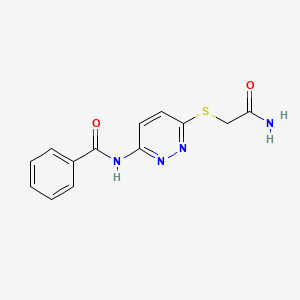
![2-[(2-Ethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2488309.png)
![{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2488311.png)
![methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate](/img/structure/B2488314.png)

